molecular formula C25H25N3O2S B11123978 (2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11123978
M. Wt: 431.6 g/mol
InChI Key: JTDVJBFSCQPPIC-JWGURIENSA-N
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Description

(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves the condensation of appropriate thiazole and pyrimidine derivatives. One common method involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and 3-methoxy-4-acetyloxy benzaldehyde in the presence of fused sodium acetate and glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral and anticancer agent.

    Medicine: Investigated for its anti-inflammatory and antihypertensive properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its diethylamino and benzylidene groups contribute to its enhanced activity and selectivity towards certain biological targets.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[4-(diethylamino)phenyl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C25H25N3O2S/c1-4-27(5-2)20-13-11-19(12-14-20)16-22-24(30)28-17(3)21(23(29)26-25(28)31-22)15-18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3/b22-16-

InChI Key

JTDVJBFSCQPPIC-JWGURIENSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C

Origin of Product

United States

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